Pinacolone Semicarbazone

Description

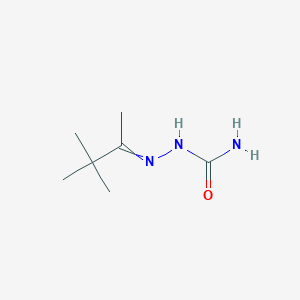

Structure

3D Structure

Properties

CAS No. |

640-64-2 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3,3-dimethylbutan-2-ylideneamino)urea |

InChI |

InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11) |

InChI Key |

HTSTUIRYBPIGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=O)N)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Pinacolone (B1678379) Semicarbazone

The synthesis of Pinacolone Semicarbazone is primarily achieved through the reaction of its carbonyl precursor, pinacolone, with semicarbazide (B1199961) or its salts. Various methodologies have been developed to optimize this process, ranging from classical condensation reactions to more advanced, environmentally benign techniques.

Condensation Reactions with Pinacolone Precursors

The most fundamental method for preparing this compound is the condensation reaction between pinacolone (3,3-dimethyl-2-butanone) and semicarbazide. wikipedia.org This reaction is a classic example of imine formation, where the nucleophilic terminal amino group (-NH₂) of semicarbazide attacks the electrophilic carbonyl carbon of pinacolone. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of a semicarbazone. ncert.nic.in

The general reaction is as follows: (CH₃)₃C-C(=O)-CH₃ + H₂N-NH-C(=O)NH₂ → (CH₃)₃C-C(=NNHCONH₂)-CH₃ + H₂O

It is noteworthy that semicarbazide possesses two -NH₂ groups. However, only the one not directly attached to the carbonyl group is sufficiently nucleophilic to participate in the reaction. The other -NH₂ group's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, reducing its nucleophilicity. byjus.com

The formation of semicarbazones is highly dependent on the reaction pH. The reaction is typically catalyzed by a weak acid. nih.gov If the medium is too acidic, the amine nucleophile (semicarbazide) becomes protonated, rendering it non-nucleophilic. Conversely, in a strongly basic medium, the protonation of the carbonyl oxygen, which is a key step to activate the carbonyl group, does not occur.

Advanced Synthetic Approaches (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, advanced methods have been developed to synthesize semicarbazones, including this compound, with greater efficiency and reduced environmental impact.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant advantages, including reduced pollution, lower costs, and operational simplicity. The synthesis of semicarbazones can be efficiently carried out by simply grinding the ketone and semicarbazide hydrochloride together, for instance, using a mortar and pestle or a ball mill. researchgate.net These mechanochemical methods are often fast and produce high yields without the need for a solvent or any external catalyst. researchgate.netijcce.ac.ir For example, ball-milling of various ketones with semicarbazide hydrochloride has been shown to produce the corresponding semicarbazones in quantitative yields in under an hour.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method dramatically reduces reaction times from hours to mere minutes or even seconds, often leading to improved yields and cleaner products. asianpubs.orgmdpi.com The synthesis of semicarbazones from various ketones has been successfully achieved under microwave irradiation, both in the presence of a solvent (like ethanol) and under solvent-free conditions. nih.govasianpubs.orgmdpi.com The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating (in solvent) | 3-4 hours | 68-78% | Traditional, well-established procedure. |

| Microwave-Assisted (in solvent) | 60-80 seconds | 85-96% | Drastically reduced reaction time, higher yields. asianpubs.org |

| Solvent-Free (Ball-Milling) | 30-45 minutes | >95% | Environmentally friendly, no solvent waste, high yields. |

Derivatization and Analog Synthesis of this compound

Further chemical transformations can be performed on this compound to generate a library of related compounds. Modifications can be targeted at the semicarbazone functional group itself or at the pinacolone backbone.

Modification of the Semicarbazone Moiety

The semicarbazone group offers several sites for chemical modification. One approach is to synthesize analogs by using substituted semicarbazides as the starting material. For instance, reacting pinacolone with N-phenyl semicarbazide yields the corresponding N-phenyl semicarbazone derivative. nih.gov Similarly, using N-hydroxy semicarbazide leads to the formation of Pinacolone Hydroxysemicarbazone. nih.gov

Another important analog is the thiosemicarbazone, where the carbonyl oxygen of the semicarbazone moiety is replaced by a sulfur atom. wikipedia.org This is typically achieved by using thiosemicarbazide (B42300) instead of semicarbazide in the initial condensation reaction.

Furthermore, the terminal -NH₂ group of a pre-formed semicarbazone can undergo transformation. For example, it has been demonstrated that in the presence of Wilkinson's catalyst, the -NH₂ group of a semicarbazone can be substituted by an amine, leading to the formation of a new C-N bond and a modified semicarbazone structure. ntu.edu.tw

Introduction of Diverse Functionalities on the Pinacolone Scaffold

The pinacolone structure, characterized by a methyl group and a sterically bulky tert-butyl group attached to the carbonyl carbon, provides distinct opportunities for functionalization.

The methyl group adjacent to the carbonyl is the most reactive site. Its α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as in aldol (B89426) condensation reactions, allowing for the construction of larger molecules by forming new carbon-carbon bonds at this position. ncert.nic.infiveable.me

Functionalizing the inert C-H bonds of the tert-butyl group is considerably more challenging due to high bond dissociation energy and steric hindrance. However, recent advances in catalysis have provided pathways to overcome this. For example, selective hydroxylation of a primary C-H bond within a tert-butyl group can be achieved using specific manganese-based catalysts. researchgate.netchemrxiv.org This transformation introduces a hydroxyl group, converting one of the methyls of the tert-butyl group into a -CH₂OH moiety, which can then serve as a handle for further synthetic modifications. chemrxiv.org Such a strategy, applied to the pinacolone precursor, would yield a functionalized scaffold for creating diverse this compound analogs.

Rearrangement Reactions Relevant to this compound Precursors

The synthesis of pinacolone, a direct precursor to this compound, frequently involves a class of molecular reorganizations known as rearrangement reactions. Among these, the Pinacol-Pinacolone rearrangement is of primary importance. Understanding the mechanisms and stereochemical nuances of this and related reactions is crucial for controlling the synthesis of the desired precursors.

Pinacol-Pinacolone Rearrangement Mechanisms

The Pinacol-Pinacolone rearrangement is a classic and vital acid-catalyzed reaction in organic chemistry that converts a 1,2-diol (a pinacol) to a carbonyl compound, specifically a ketone (a pinacolone). byjus.comwikipedia.org This reaction, first described by Wilhelm Rudolph Fittig in 1860, proceeds through a series of well-defined steps involving a carbocation intermediate. wikipedia.orgslideshare.net

The mechanism can be elucidated through the following key steps:

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.comslideshare.netunacademy.com This converts the hydroxyl group into a good leaving group (water).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation on the adjacent carbon atom. byjus.comwikipedia.org The stability of this carbocation is a critical factor in determining the reaction pathway, particularly in cases of asymmetrical pinacols. wikipedia.org Tertiary carbocations are more stable and thus form more readily. byjus.com

1,2-Rearrangement (Migration): A neighboring group (typically an alkyl or aryl group) from the adjacent carbon atom migrates to the positively charged carbon. byjus.comscribd.com This 1,2-shift is the defining step of the rearrangement. The driving force for this migration is the formation of a more stable, resonance-stabilized oxonium ion. wikipedia.orglscollege.ac.in The migratory aptitude of different groups generally follows the order: p-anisyl > p-tolyl > phenyl > tert-alkyl > primary alkyl > H. scribd.com

Deprotonation: The final step involves the deprotonation of the oxonium ion by a water molecule or a conjugate base, resulting in the formation of the final ketone product, pinacolone. byjus.com

The general mechanism can be visualized as follows:

Table 1: Mechanistic Steps of the Pinacol-Pinacolone Rearrangement

| Step | Description |

|---|---|

| 1 | Protonation of a hydroxyl group in the pinacol (B44631) starting material. |

| 2 | Loss of a water molecule to form a carbocation intermediate. |

| 3 | A 1,2-shift of an alkyl or aryl group to the carbocation center. |

| 4 | Deprotonation to yield the final pinacolone product. |

Isotopic labeling experiments have provided evidence for the involvement of a carbocation intermediate. For instance, when the reaction is performed in the presence of isotopically labeled water (H₂¹⁸O), the recovered, unreacted pinacol shows incorporation of the ¹⁸O isotope, suggesting a reversible formation of the carbocation that can be trapped by water.

Stereochemical Considerations in Precursor Synthesis

The stereochemistry of the starting 1,2-diol can have a significant impact on the Pinacol-Pinacolone rearrangement, particularly in cyclic systems. wikipedia.org The spatial arrangement of the migrating group relative to the leaving group is a key determinant of the reaction's outcome.

A crucial stereochemical principle in this rearrangement is that the migrating group is typically positioned trans (anti-periplanar) to the leaving hydroxyl group. wikipedia.org This alignment allows for a smooth, concerted migration as the C-C bond of the migrating group begins to form while the C-O bond of the leaving group is breaking. Migration of a group that is cis to the leaving group occurs at a much slower rate. wikipedia.org

This stereochemical requirement can dictate the major product formed. For example, in a cyclic diol, if an alkyl group is situated trans to the leaving -OH group, it will preferentially migrate. wikipedia.org However, if no such trans alkyl group is available, ring contraction or expansion may occur as a ring carbon atom itself migrates. wikipedia.org This highlights a concerted aspect of the reaction, where there is a continuous connection between the origin and the destination of the migrating group. wikipedia.org

The stereochemical outcome of the rearrangement is also influenced by the relative stability of the possible carbocation intermediates. In an asymmetrical pinacol, the hydroxyl group that leaves is the one that will form the more stable carbocation. wikipedia.orglscollege.ac.in For instance, a tertiary carbocation is more stable than a secondary one, and a benzylic carbocation is further stabilized by resonance.

Table 2: Factors Influencing Stereochemistry in Pinacol-Pinacolone Rearrangement

| Factor | Description |

|---|---|

| Migrating Group Orientation | The migrating group is preferentially trans to the leaving group. |

| Carbocation Stability | The hydroxyl group that departs is the one that forms the more stable carbocation. |

| Ring Strain | In cyclic systems, ring expansion or contraction can occur to relieve or accommodate ring strain. |

These stereochemical considerations are paramount in the strategic synthesis of specific pinacolone precursors. By carefully selecting the stereochemistry of the starting diol and the reaction conditions, chemists can control the rearrangement to favor the formation of the desired ketone isomer, which can then be converted to this compound.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Investigations

Spectroscopic techniques are fundamental to the characterization of pinacolone (B1678379) semicarbazone, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of pinacolone semicarbazone.

In the ¹H NMR spectrum of pinacolone, the precursor to this compound, two distinct signals are observed. A singlet at approximately 2.12 ppm is assigned to the three protons of the methyl group (CH₃) attached to the carbonyl carbon. A second singlet appears at around 1.12 ppm, corresponding to the nine equivalent protons of the tert-butyl group ((CH₃)₃C). oc-praktikum.de

The ¹³C NMR spectrum of pinacolone shows characteristic chemical shifts that identify its carbon atoms. The carbonyl carbon (C=O) resonates significantly downfield at approximately 214.3 ppm. The quaternary carbon of the tert-butyl group appears at about 44.3 ppm. The carbons of the methyl group attached to the carbonyl and the three methyl groups of the tert-butyl group have signals at approximately 24.6 ppm and 26.3 ppm, respectively. oc-praktikum.de For this compound, the chemical shifts would be altered by the presence of the semicarbazone moiety.

¹H NMR Data for Pinacolone

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.12 | Singlet | 3 | CH₃-C=O |

| 1.12 | Singlet | 9 | (CH₃)₃C |

Data sourced from a 250 MHz spectrum in CDCl₃ oc-praktikum.de

¹³C NMR Data for Pinacolone

| Chemical Shift (ppm) | Assignment |

|---|---|

| 214.3 | C=O |

| 44.3 | C-(CH₃)₃ |

| 26.3 | C-(CH₃)₃ |

| 24.6 | CH₃-C=O |

Data sourced from a 62.5 MHz spectrum in CDCl₃ oc-praktikum.de

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of molecules like this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, which is crucial for distinguishing between different stereoisomers, such as E and Z isomers, that can arise from the C=N double bond in semicarbazones.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of the parent ketone, pinacolone, shows a strong, sharp absorption band for the C=O (carbonyl) stretching vibration around 1705 cm⁻¹. oc-praktikum.de The C-H stretching vibrations of the alkane portions of the molecule are observed in the region of 2874-2969 cm⁻¹. oc-praktikum.de Characteristic bending vibrations for the methyl groups are also present. oc-praktikum.de

For this compound, additional characteristic bands would be expected. These include N-H stretching vibrations from the -NH₂ and -NH- groups, typically appearing in the 3200-3500 cm⁻¹ region. The C=N stretching vibration of the imine group is expected to absorb in the 1640-1690 cm⁻¹ range. The amide C=O stretch in the semicarbazone moiety usually appears at a lower frequency than in ketones, around 1680 cm⁻¹.

Characteristic IR Absorption Bands for Pinacolone and Expected Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Pinacolone |

|---|---|---|---|

| N-H | Stretch | 3200-3500 | N/A |

| C-H (sp³) | Stretch | 2870-2970 | 2874-2969 oc-praktikum.de |

| C=O (Amide) | Stretch | ~1680 | N/A |

| C=N | Stretch | 1640-1690 | N/A |

| C=O (Ketone) | Stretch | N/A | 1705 oc-praktikum.de |

| C-H | Bend | 1365-1470 | 1355, 1365 oc-praktikum.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the C=N-N-C=O system in this compound, give rise to characteristic absorptions.

Ketones like pinacolone typically exhibit a weak n → π* transition in the UV-Vis spectrum, with an absorption maximum (λ_max) around 275-280 nm. masterorganicchemistry.com The formation of the semicarbazone introduces a more extended conjugated system. This conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent ketone. Semicarbazones generally show a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. youtube.com

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π → π* | < 250 |

| n → π* | > 270 |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. wikipedia.org

In the mass spectrum of pinacolone, the molecular ion peak (M⁺) is observed at an m/z of 100. oc-praktikum.de A prominent fragment is typically seen at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺), which often represents the base peak. oc-praktikum.dechemguide.co.uk Another significant fragment can be found at m/z 43, representing the acetyl cation (CH₃CO⁺). chemguide.co.uk

For this compound (C₇H₁₅N₃O), the molecular weight is 157.21 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z 157. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the C=N and amide groups. Common fragmentation pathways for semicarbazones involve the loss of fragments such as NH₃, HNCO, and parts of the alkyl chain. raco.cat

Key Mass Spectrometry Fragments for Pinacolone and Expected Fragments for this compound

| Compound | m/z Value | Possible Fragment Ion |

|---|---|---|

| Pinacolone | 100 | [C₆H₁₂O]⁺ (Molecular Ion) oc-praktikum.de |

| 57 | [(CH₃)₃C]⁺ oc-praktikum.dechemguide.co.uk | |

| 43 | [CH₃CO]⁺ chemguide.co.uk | |

| This compound | 157 | [C₇H₁₅N₃O]⁺ (Molecular Ion) nih.gov |

| Varies | Fragments from loss of NH₃, HNCO, etc. |

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound can be determined using single-crystal X-ray diffraction. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies on similar semicarbazone structures have shown that the semicarbazone moiety is often planar. science.gov Hydrogen bonding between the amide protons (-NH₂) and the carbonyl oxygen (C=O) or the imine nitrogen (C=N) of adjacent molecules is a common feature in the solid-state packing of semicarbazones, often leading to the formation of dimers or extended networks. science.gov For this compound, the bulky tert-butyl group would also play a significant role in dictating the crystal packing arrangement.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value (Example) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.34 |

| γ (°) | 90 |

| Volume (ų) | 1034.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an SC-XRD analysis. No published experimental data was found for this compound.

Conformational Analysis in Crystalline States

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In the crystalline state, a molecule typically adopts a single, low-energy conformation. The study of this conformation is crucial for understanding intermolecular interactions within the crystal lattice.

For semicarbazones, the planarity of the semicarbazone moiety and the conformation around the C=N imine bond are of particular interest. Many semicarbazones adopt an E conformation about the imine bond. acs.org A detailed conformational analysis of this compound, derived from SC-XRD data, would reveal the specific torsion angles between the pinacolone backbone and the semicarbazone group, as well as the conformation of the bulky tert-butyl group. However, in the absence of specific crystallographic data for this compound, a detailed experimental conformational analysis in the crystalline state cannot be presented.

Elemental and Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. nih.gov

The molecular formula for this compound is C₇H₁₅N₃O. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.49 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 9.62 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.74 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.18 |

| Total | 157.217 | 100.00 |

Note: The molecular weight of this compound is 157.21 g/mol .

Experimental elemental analysis results for this compound would be compared against these theoretical values to confirm its composition and purity.

Coordination Chemistry and Metal Complexation of Pinacolone Semicarbazone

Pinacolone (B1678379) semicarbazone emerges from the condensation of pinacolone and semicarbazide (B1199961). The resulting structure is of significant interest in coordination chemistry due to the presence of multiple potential donor atoms, which allows for versatile chelation with various metal ions.

Ligand Design and Chelating Properties

The efficacy of a molecule as a ligand is determined by the number and nature of its donor atoms and its ability to form stable chelate rings with a metal center.

Pinacolone semicarbazone, with the formula C₇H₁₅N₃O, possesses several potential coordination sites. nih.gov Semicarbazone ligands typically coordinate to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine (-C=N) group. sphinxsai.comnih.gov This allows the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with the metal ion. researchgate.net Depending on the reaction conditions and the metal ion, it is also possible for the terminal nitrogen of the semicarbazide moiety to participate in coordination, potentially leading to tridentate behavior. nih.gov In its neutral form, this compound typically acts as an N,O-donor ligand.

The structure of this compound is characterized by a bulky tert-butyl group ((CH₃)₃C-) attached to the carbonyl carbon. This substituent exerts a significant steric influence on the coordination behavior of the ligand. The steric hindrance from the tert-butyl group can affect the geometry of the resulting metal complexes and may limit the number of ligands that can coordinate to a single metal center. This steric bulk can favor the formation of complexes with lower coordination numbers or distorted geometries when compared to complexes of less hindered semicarbazones. hud.ac.uk

Synthesis and Characterization of Metal Complexes

The ability of this compound to form stable complexes has been noted with various transition metals and lanthanides. google.comyoutube.com

The synthesis of metal complexes with semicarbazone ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netlibretexts.org The reaction mixture, typically in a 1:1 or 2:1 ligand-to-metal molar ratio, is often refluxed to ensure the completion of the complexation reaction. libretexts.org For instance, complexes of metals like cobalt(II), nickel(II), and copper(II) can be prepared by mixing a hot ethanolic solution of the respective metal chloride with the ligand. sphinxsai.comresearchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried. Patents have noted the use of this compound as a complexing agent for cobalt and manganese. google.comgoogle.com The synthesis of lanthanide complexes with semicarbazone ligands has also been reported, indicating the potential for this compound to form complexes with these f-block elements as well. youtube.com

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free this compound ligand with its metal complexes provides direct evidence of coordination. A key indicator is the shift of the ν(C=O) stretching vibration to a lower frequency (typically by 20-40 cm⁻¹) upon complexation, which confirms the involvement of the carbonyl oxygen in bonding to the metal. sphinxsai.com Simultaneously, the ν(C=N) band of the azomethine group also experiences a shift, indicating the participation of the nitrogen atom in chelation. sphinxsai.comresearchgate.net New bands appearing in the far-IR region can be attributed to the formation of M-O and M-N bonds.

| Vibrational Mode | Free Ligand (Typical, cm⁻¹) | Complex (Typical, cm⁻¹) | Inference |

| ν(C=O) | ~1680-1700 | ~1640-1660 | Coordination via carbonyl oxygen |

| ν(C=N) | ~1590-1620 | Shifted | Coordination via azomethine nitrogen |

| ν(M-O) | - | ~450-550 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~350-450 | Formation of metal-nitrogen bond |

| Data based on analogous semicarbazone complexes. sphinxsai.com |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For example, in analogous Ni(II) complexes with an octahedral environment, three spin-allowed transitions, ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P), are typically observed. sphinxsai.com The positions of these d-d transition bands are used to calculate ligand field parameters (10Dq, B, β), which give insight into the nature of the metal-ligand bond. sphinxsai.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy is a powerful tool. The EPR spectrum can provide detailed information about the electronic environment of the metal ion, the nature of the metal-ligand bonding, and the geometry of the complex. nih.gov

These bulk characterization methods provide further evidence for the structure and nature of the metal complexes.

Molar Conductance: Molar conductance measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. Low conductance values typically indicate that the complexes are non-electrolytes, suggesting that the anions (e.g., chloride) are coordinated directly to the metal ion rather than existing as free counter-ions in the crystal lattice. nih.govsphinxsai.com

Magnetic Susceptibility: Measuring the magnetic susceptibility at room temperature allows for the calculation of the effective magnetic moment (μ_eff) of the complex. This value is highly indicative of the oxidation state and the geometry of the central metal ion. mdpi.com For example, Co(II) complexes in an octahedral field are expected to have magnetic moments in the range of 4.3-5.2 Bohr Magnetons (B.M.), while octahedral Ni(II) complexes typically show values between 2.9 and 3.4 B.M. sphinxsai.com These values help to confirm the geometry predicted by spectroscopic data.

| Metal Ion | Geometry | Expected μ_eff (B.M.) |

| Co(II) | Octahedral | 4.3 - 5.2 |

| Ni(II) | Octahedral | 2.9 - 3.4 |

| Data based on analogous semicarbazone complexes. sphinxsai.com |

Thermal Decomposition and Stability Analysis of Complexes

The thermal stability of this compound metal complexes is a critical parameter for their potential applications, particularly in catalysis and materials science. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to determine the decomposition patterns and thermal endurance of these compounds.

Generally, the thermal decomposition of metal complexes with semicarbazone-based ligands occurs in distinct, sequential stages. researchgate.netresearchgate.net For hydrated complexes, the initial stage of decomposition, typically occurring at lower temperatures, involves the loss of lattice or coordinated water molecules. researchgate.netmdpi.com This is followed by the decomposition of the organic ligand itself at higher temperatures. This process can be complex, involving fragmentation and oxidative degradation of the this compound moiety. researchgate.net The final decomposition product at elevated temperatures is usually the corresponding metal oxide. researchgate.netmdpi.com

The stability of these complexes is often enhanced compared to the free ligand. researchgate.net The specific decomposition temperatures and the nature of the decomposition pathway are influenced by several factors, including the identity of the central metal ion, the coordination geometry of the complex, and the heating atmosphere (e.g., inert or oxidative). researchgate.netresearchgate.net Kinetic and thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the decomposition steps, can be calculated from TGA data using methods like the Coats-Redfern model. mdpi.com These parameters provide deeper insights into the stability and decomposition kinetics of the complexes. researchgate.netmdpi.com

Table 1: Representative Thermal Decomposition Stages for Semicarbazone Metal Complexes This table provides illustrative data based on typical decomposition patterns observed for transition metal complexes with semicarbazone-type ligands.

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Probable Evolved Species |

|---|---|---|---|

| I | 80 - 150 | Dehydration | H₂O |

| II | 180 - 450 | Decomposition of Ligand | Fragmentation of the this compound ligand (e.g., loss of isobutylene, CO, N₂, NH₃) |

| III | > 450 | Formation of Final Residue | Metal Oxide |

Mechanistic Insights into Metal Ion Coordination

Understanding how metal ions coordinate to the this compound ligand is fundamental to explaining the structure and properties of the resulting complexes.

This compound (C₇H₁₅N₃O) possesses multiple potential donor atoms, making it a versatile chelating agent. ccsenet.orgccsenet.org The key potential coordination sites are the oxygen atom of the carbonyl group and the nitrogen atoms of the azomethine (>C=N) and hydrazinic (-NH-) groups. ccsenet.orgccsenet.orgijnrd.org

The coordination of a metal ion to the this compound ligand significantly alters the ligand's electronic properties, which in turn modifies its chemical reactivity and biological activity. ccsenet.org This principle, known as chelation theory, suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand.

This charge delocalization increases the lipophilic nature of the complex, potentially enhancing its ability to cross cell membranes. Furthermore, coordination can alter the bond lengths and electron density within the ligand, making certain functional groups more or less reactive. For instance, the biological activity of semicarbazones and their derivatives, such as antimicrobial or anticancer effects, is often significantly enhanced upon coordination to a transition metal. researchgate.netcore.ac.uksemanticscholar.org The metal complex, rather than the free ligand, often functions as the active species. ccsenet.org

Applications of this compound Metal Complexes as Catalysts

Metal complexes derived from semicarbazones and their sulphur analogues, thiosemicarbazones, have attracted considerable attention for their catalytic applications in organic synthesis. mdpi.comnih.gov These complexes are valued as catalysts because the ligand framework can be systematically modified to fine-tune the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity. mdpi.com

Complexes of this type, particularly with palladium, nickel, and copper, have proven effective in catalyzing various carbon-carbon bond-forming cross-coupling reactions. mdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Notable examples include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. mdpi.com The ligand's ability to form stable chelate rings with the metal stabilizes the catalytically active species during the reaction cycle. mdpi.com While specific studies on this compound complexes are emerging, the established catalytic utility of other semicarbazone complexes suggests their potential in similar transformations. mdpi.comnih.gov

Table 2: Representative Catalytic Applications of Semicarbazone/Thiosemicarbazone Metal Complexes This table illustrates the types of reactions catalyzed by metal complexes with ligands similar to this compound, demonstrating their potential catalytic scope.

| Catalyst Type (Metal-Ligand) | Reaction Type | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| Palladium-Thiosemicarbazone | Suzuki-Miyaura Coupling | Aryl bromides + Phenylboronic acid | Good to Excellent | mdpi.com |

| Nickel-Thiosemicarbazone | Mizoroki-Heck Reaction | Aryl bromides + Acrylate esters | Good to Excellent | mdpi.com |

| Copper-Thiosemicarbazone | Sonogashira Coupling | Aryl chlorides/bromides + Phenylacetylene | Moderate to Very Good | mdpi.com |

| General Transition Metal-Semicarbazone | Oxidation Reactions | Organic Compounds | - | nih.gov |

Computational and Theoretical Investigations of Pinacolone Semicarbazone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of molecular systems, including Pinacolone (B1678379) Semicarbazone. These calculations offer a detailed picture of the molecule's electronic and geometric landscape.

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For Pinacolone Semicarbazone, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and determine its most stable conformation. researchgate.net These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric interactions.

For instance, in similar semicarbazone derivatives, DFT calculations have been used to compare the stability of different isomers, such as the cisE and E'E configurations. researchgate.net The optimized geometry provides a foundational understanding of the molecule's structural parameters.

Table 1: Representative Optimized Geometrical Parameters for a Semicarbazone Derivative (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.285 | ||

| N-N | 1.375 | ||

| C-O | 1.230 | ||

| C-C (t-butyl) | 1.540 | ||

| C-N-N | 117.5 | ||

| N-N-C(O) | 120.0 | ||

| O-C-N | 123.0 | ||

| C-C-N=N | 179.5 | ||

| N-C-C-C | 60.0 |

Note: The data in this table is representative of typical semicarbazone structures as found in computational studies of analogous compounds and is intended for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.nettandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For semicarbazones, the HOMO is typically localized over the π-system of the semicarbazone moiety, while the LUMO is often distributed over the carbonyl group and the imine bond. This distribution helps in predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Semicarbazone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Note: These values are illustrative and based on typical findings for semicarbazone derivatives in computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netacs.orgresearchgate.net It helps to identify the electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amide and hydrazone groups would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net

Mulliken Population Analysis and Natural Bonding Orbital (NBO) Analysis

Mulliken population analysis and Natural Bonding Orbital (NBO) analysis are methods used to determine the charge distribution among the atoms within a molecule. researchgate.netacs.org Mulliken analysis provides a straightforward way to estimate partial atomic charges. acs.org NBO analysis offers a more detailed picture by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions and charge transfer (hyperconjugation). tandfonline.comresearchgate.netshd-pub.org.rs

In semicarbazones, these analyses typically reveal that the oxygen and nitrogen atoms carry significant negative charges, while the carbon atoms of the carbonyl and imine groups, as well as the hydrogen atoms of the NH and NH2 groups, are positively charged. researchgate.net NBO analysis can further quantify the stabilizing interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. tandfonline.com

Table 3: Representative Mulliken Atomic Charges for a Semicarbazone Derivative

| Atom | Charge (e) |

| O(carbonyl) | -0.55 |

| N(imine) | -0.20 |

| N(amide) | -0.40 |

| C(carbonyl) | +0.45 |

| C(imine) | +0.15 |

Note: This data is illustrative and represents typical charge distributions found in computational studies of similar semicarbazone compounds.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.netresearchgate.net This includes predicting vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated vibrational frequencies, when scaled appropriately, often show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, predicted NMR chemical shifts can help in the interpretation of experimental ¹H and ¹³C NMR spectra. nanoient.org

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of this compound. researchgate.netnih.gov These simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov In the context of drug design, molecular docking studies, a form of molecular modeling, are used to predict the binding affinity and orientation of a molecule within the active site of a target protein, which is particularly relevant for compounds with potential pharmacological activity like anticonvulsants. dovepress.comresearchgate.net

Conformational Energy Landscape Exploration

The exploration of the conformational energy landscape is fundamental to understanding the three-dimensional structures a molecule can adopt. For this compound, this involves identifying stable conformers and the energy barriers for interconversion between them. Density Functional Theory (DFT) is a common method for these calculations. researchgate.netresearchgate.net

Studies on related semicarbazone derivatives have shown that multiple tautomeric forms (e.g., amino and imino forms) and geometric isomers (e.g., E/Z isomers around the C=N bond) can exist. researchgate.net For instance, a DFT study on phenylthiosemicarbazone identified numerous stable conformers and the transition states connecting them. researchgate.net The notation for these conformers often specifies the sequence of cis/trans arrangements along the molecule's backbone. researchgate.net

For this compound, the key rotatable bonds include the N-N bond and the C-N bonds. The bulky tert-butyl group of the pinacolone moiety introduces significant steric hindrance, which likely limits the number of low-energy conformations. DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can map the potential energy surface by systematically rotating these bonds. sciforum.net Such analyses reveal the most stable (lowest energy) conformation and the relative energies of other conformers. researchgate.net Research on the reaction mechanisms of semicarbazone formation indicates that protonation can lead to significant conformational changes, for example, a rotation around the N-N bond, which is a critical step in cyclization reactions. sciforum.net

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table is illustrative, based on typical findings for related molecules, as specific data for this compound is not available in published literature.

| Conformer ID | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| PSC-1 (E) | 180°, 180°, 0° | 0.00 | 75.3 |

| PSC-2 (Z) | 0°, 180°, 0° | 1.05 | 14.1 |

| PSC-3 (E) | 180°, 0°, 0° | 1.80 | 4.8 |

| PSC-4 (E) | 180°, 180°, 180° | 2.50 | 1.8 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer, over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. frontiersin.org

An MD simulation can reveal the stability of different conformers identified through DFT. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.org A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium state, while RMSF highlights which parts of the molecule are most flexible. dovepress.com For this compound, one would expect the tert-butyl group to show less fluctuation than the more flexible semicarbazone tail.

MD simulations are also crucial for understanding interactions with biological targets. mdpi.com By simulating the compound in the active site of a protein, researchers can observe the stability of binding poses, the dynamics of key interactions like hydrogen bonds, and the role of water molecules in the binding event. dovepress.com Studies on similar ligands have used MD to validate docking results and understand the molecular basis for isoform selectivity of inhibitors. mdpi.com

Table 2: Illustrative MD Simulation Stability Metrics for this compound This table is illustrative and demonstrates typical data obtained from an MD simulation.

| Simulation Time (ns) | System | Average RMSD (Å) | Average RMSF (Å) | Key Interactions |

|---|---|---|---|---|

| 100 | Ligand in Water | 1.8 ± 0.3 | 1.2 ± 0.5 | H-bonds with solvent |

| 100 | Ligand-Protein Complex | 2.5 ± 0.4 | 1.5 ± 0.6 | H-bond with ASN78, hydrophobic contact with LEU25 |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Chemoinformatics and QSAR are computational disciplines that correlate a compound's structure with its physicochemical properties and biological activity. youtube.com

Development of Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies identify the key chemical features (pharmacophores) responsible for a molecule's biological effects. For semicarbazones, SAR studies have revealed that the hydrogen-bonding domain adjacent to an aryl ring is often essential for anticonvulsant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link computed molecular descriptors to activity. researchgate.net Research on semicarbazone and thiosemicarbazone derivatives has successfully used QSAR to model antitubercular and other activities. nih.govnih.gov These models are built from a dataset of related compounds with known activities and can be used to predict the activity of new, unsynthesized molecules. rsc.org

For a series of this compound analogs, a QSAR model might be developed as follows:

Dataset Assembly : A series of analogs is synthesized, and their biological activity (e.g., IC50) is measured.

Descriptor Calculation : For each molecule, a wide range of descriptors is calculated, including constitutional (e.g., molecular weight), electronic (e.g., electronegativity), and 3D descriptors (e.g., van der Waals volume). nih.gov

Model Building : Statistical methods like Multiple Linear Regression (MLR) are used to build an equation linking a subset of these descriptors to the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested.

A typical QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(DipoleMoment) + β3*(ASA_H) This equation would suggest that activity is influenced by the compound's lipophilicity, polarity, and hydrophobic surface area.

In Silico Prediction of Compound Properties and Bioactivity Scores

Even without a full QSAR model, numerous physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of this compound can be predicted using computational tools. nih.gov These predictions are valuable for early-stage drug discovery to filter out compounds with poor drug-like properties. The PubChem database provides several computed properties for this compound. nih.gov

Table 3: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.21 g/mol | PubChem |

| XLogP3 (Lipophilicity) | 0.6 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 67.5 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Bioactivity scores can also be calculated to predict how likely a compound is to interact with major classes of protein targets. These scores are based on the presence of structural fragments commonly found in active compounds.

Table 4: Illustrative Predicted Bioactivity Scores for this compound Scores are typically > 0.0 for active, -5.0 to 0.0 for moderately active, and < -5.0 for inactive. This table is for illustrative purposes.

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | -0.45 | Moderately Active |

| Ion Channel Modulator | -0.81 | Moderately Active |

| Kinase Inhibitor | -1.10 | Moderately Active |

| Nuclear Receptor Ligand | -1.52 | Moderately Active |

| Protease Inhibitor | -0.95 | Moderately Active |

| Enzyme Inhibitor | -0.22 | Moderately Active |

Ligand-Based and Structure-Based Design Approaches

Drug design strategies are broadly categorized as ligand-based or structure-based. nih.govslideshare.net

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active ligands. nih.gov

Pharmacophore Modeling : A 3D pharmacophore model is generated, which is an abstract map of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used to screen large virtual libraries for new compounds that match the pharmacophore.

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D QSAR models that relate the 3D steric and electrostatic fields of molecules to their activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR), it can be used directly to design inhibitors. ethernet.edu.et

Molecular Docking : this compound can be computationally "docked" into the binding site of a target protein. nih.gov Docking algorithms predict the preferred binding pose and estimate the binding affinity (scoring). This allows for the prioritization of compounds for synthesis and testing. It also provides a structural hypothesis for the compound's mechanism of action, which can be used to design modifications that improve binding. For example, if docking reveals an empty hydrophobic pocket near the pinacolone group, adding a suitable substituent could enhance potency.

Theoretical Evaluation of Reactivity and Stability

DFT calculations can also be used to determine global and local reactivity descriptors that provide insight into a molecule's reactivity and stability. researchgate.netresearchgate.net These are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Chemical Potential (μ) : Related to the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap implies greater stability and lower reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Fukui Functions : These are local reactivity descriptors that indicate which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

A DFT study of a semicarbazide (B1199961) derivative, for example, used these descriptors to understand its reactivity and stability. researchgate.net A similar analysis for this compound would identify the most reactive sites, such as the carbonyl oxygen and the imine nitrogen, providing a theoretical basis for its chemical behavior. researchgate.net

Table 5: Illustrative Theoretical Reactivity Descriptors for this compound This table is illustrative, showing typical values derived from DFT calculations.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital |

| E_LUMO | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (η x 2) | 5.7 | Indicates high kinetic stability |

| Chemical Potential (μ) | -3.65 | Electron donating capability |

| Global Hardness (η) | 2.85 | Resistance to deformation |

| Electrophilicity Index (ω) | 2.34 | Global electrophilic nature |

Biological Activity Mechanisms and Biochemical Interactions Excluding Clinical Data

Mechanisms of Enzyme Inhibition

The semicarbazone scaffold is a known "warhead," a reactive chemical group that can interact with and inhibit enzymes. nih.gov This inhibitory action is central to its biological effects and is a primary area of investigation for therapeutic development.

Semicarbazones have demonstrated notable inhibitory activity against several enzyme families, with cysteine proteases being a prominent target. google.com

Cysteine Proteases: This class of enzymes, which includes cathepsins, plays a crucial role in the lifecycle of various parasites and is also implicated in cancer progression. google.comnih.gov Semicarbazone derivatives have been identified as potent inhibitors of these proteases. google.com For instance, research has shown that semicarbazones can inhibit Leishmania mexicana cysteine protease CPB. nih.gov The mechanism is believed to involve the formation of a reversible adduct between the enzyme's active site thiolate group and the semicarbazone's carbonyl carbon. nih.gov Cathepsin L-like and Cathepsin B-like proteases are specific targets for which semicarbazone and thiosemicarbazone inhibitors have been developed. google.com The inhibition of these proteases disrupts essential metabolic processes in parasites and can interfere with tumor growth and metastasis. google.comstanford.edu

Kinases: While less extensively documented for pinacolone (B1678379) semicarbazone specifically, related structures containing a urea (B33335) linker have been investigated as kinase inhibitors. nih.gov Kinases are pivotal in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov The urea moiety in some kinase inhibitors is crucial for binding, forming hydrogen bonds within the enzyme's active site. nih.gov This suggests a potential, though less explored, mechanism for semicarbazones in modulating kinase-dependent signaling pathways.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, such as an enzyme. nih.govmdpi.com This method estimates the binding affinity and visualizes the interactions, providing a rationale for the observed biological activity. nih.govmdpi.com

Docking studies on semicarbazone inhibitors targeting cysteine proteases have been performed to understand the structural basis for their specificity and potency. nih.gov These studies help in visualizing how the semicarbazone "warhead" orients itself within the enzyme's active site. nih.gov For example, covalent docking experiments with inhibitors of Leishmania mexicana cysteine protease CPB helped to rationalize the structure-activity relationships (SARs) and identify the structural elements required for specific inhibition. nih.gov Such studies have shown that the semicarbazone moiety can form a tetrahedral adduct with the catalytic cysteine residue, effectively blocking the enzyme's function. nih.gov Similarly, docking studies on other urea-containing compounds have elucidated their binding modes with various enzymes, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.govnih.govnih.gov

| Compound Class | Enzyme Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Semicarbazone | Leishmania mexicana Cysteine Protease CPB | Confirmed structure-activity relationships and identified elements for specific inhibition. | nih.gov |

| Aryl Urea Derivatives | Acinetobacter baumannii Target | Elucidated binding interaction mechanisms for the most active antimicrobial compounds. | nih.gov |

| Quinoxaline-Urea Derivatives | EphA3 Tyrosine Kinase | The urea linker establishes multiple hydrogen bonds, stabilizing the complex in the active site. | nih.gov |

| Sauchinone | Human Cytochrome P450 (CYP3A4) | Identified key amino acid residues (Phe57, Arg105, Met371) involved in hydrophobic interactions. | nih.gov |

Antimicrobial Action Mechanisms

The semicarbazone structure is associated with broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiparasitic effects. nih.govnih.gov

Semicarbazones are thought to exert their antibacterial effects by interfering with several vital biochemical processes within bacterial cells. nih.gov Potential mechanisms include:

Inhibition of Deoxyribonucleotide Synthesis: This action halts DNA replication and repair, leading to bacterial cell death. nih.gov

Disruption of Cell Wall Biosynthesis: Compromising the integrity of the bacterial cell wall makes the organism susceptible to osmotic stress. nih.gov

Interference with Thiol Content Maintenance: Altering the redox balance within the cell can cause significant oxidative stress and damage. nih.gov

Studies on hydroxy semicarbazone derivatives have shown that hydrophilicity can be a key factor in their activity, particularly against gram-negative bacteria. nih.gov The hydrophilic nature may allow for better penetration through the porin channels in the outer membrane of these bacteria, leading to higher intracellular concentrations of the compound. nih.gov Furthermore, aryl urea derivatives, which share the core urea functional group with pinacolone semicarbazone, have demonstrated significant activity against multidrug-resistant bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. nih.govuea.ac.uk

Antifungal Mechanisms: The antifungal action of semicarbazone derivatives is often linked to the disruption of the fungal cell membrane. nih.gov A primary target is the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. nih.govscielo.br By inhibiting enzymes in the ergosterol biosynthesis pathway, these compounds can increase membrane permeability, leading to leakage of cellular contents and fungal cell death. scielo.brmdpi.com Semicarbazone derivatives of lapachol, for example, have shown activity against the pathogenic yeast Cryptococcus gattii. nih.gov

Antiparasitic Mechanisms: The antiparasitic activity of semicarbazones is well-established, particularly against protozoan parasites like Leishmania and Trypanosoma. google.com The primary mechanism is the inhibition of essential cysteine proteases within the parasite. nih.govstanford.edu These enzymes are vital for parasite metabolism, replication, and host-cell invasion. By specifically targeting these parasite enzymes, semicarbazone inhibitors can kill the parasites with limited toxicity to mammalian host cells. stanford.edu Research has shown that inhibition of these proteases leads to defects in the parasite's lysosomal/endosomal compartment, causing an accumulation of undigested material and ultimately parasite death. stanford.edu

| Activity Type | Organism Type | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | Bacteria (Gram-negative & Gram-positive) | Inhibition of DNA synthesis, disruption of cell wall biosynthesis, interference with thiol content. | nih.gov |

| Antifungal | Fungi (e.g., Cryptococcus gattii) | Disruption of cell membrane integrity, likely through inhibition of ergosterol synthesis. | nih.govnih.govscielo.br |

| Antiparasitic | Protozoa (e.g., Leishmania, Trypanosoma) | Inhibition of essential cysteine proteases (e.g., cruzain, cathepsins) vital for parasite survival. | nih.govgoogle.comstanford.edu |

Antitumor Activity Mechanisms

The urea moiety is present in numerous approved anticancer drugs, and semicarbazone derivatives have also been investigated for their potential in cancer therapy. The primary mechanism underlying their antitumor effect appears to be the induction of apoptosis, or programmed cell death. nih.gov

Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are valuable therapeutic candidates. nih.govnih.gov Semicarbazone derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is often achieved through cell cycle arrest, typically at the Sub-G1 phase, which is indicative of apoptotic cells. Furthermore, some semicarbazones may trigger the intrinsic apoptotic pathway, which is regulated by the BCL-2 family of proteins and involves the activation of caspases (cysteine aspartyl-specific proteases). nih.gov Caspases are the executioners of apoptosis, and their activation leads to the systematic dismantling of the cell. nih.gov

Another relevant antitumor mechanism is the inhibition of cysteine proteases like cathepsins B and L, which are known to be associated with carcinogenesis, invasion, and metastasis. google.com By inhibiting these enzymes, semicarbazones can potentially limit tumor growth and spread. google.com

Interaction with Cellular Targets (e.g., VEGFR-2, Abl-kinase)

While direct studies on this compound's interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Abelson murine leukemia viral oncogene homolog 1 (Abl-kinase) are not extensively documented, the broader class of semicarbazones has shown inhibitory potential against various kinases, which are crucial regulators of cellular signaling.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process often co-opted by tumors to sustain their growth. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov The binding of inhibitors to the ATP-binding site of the VEGFR-2 kinase domain is a common mechanism to block its downstream signaling. nih.gov

Abl-kinase is another important target, particularly in the context of certain cancers like chronic myeloid leukemia. nih.gov It plays a role in cell growth, survival, and adhesion. nih.gov A study on a semicarbazone derivative of curcumin (B1669340) demonstrated its potential as an Abl-kinase inhibitor. nih.gov Molecular docking studies of this derivative revealed stable binding within the kinase's protein pocket, suggesting that semicarbazones can be designed to selectively target and inhibit Abl-kinase activity. nih.gov Given the structural similarities, it is plausible that this compound could also interact with such kinase targets, although this requires empirical validation.

Modulation of Cellular Processes (e.g., Cell Growth, Apoptosis)

Semicarbazone derivatives have been shown to influence fundamental cellular processes such as cell proliferation and programmed cell death, or apoptosis. nih.govnih.govnih.gov Dysregulation of these processes is a hallmark of cancer, making compounds that can modulate them of significant interest. mdpi.com

Studies on various arylsemicarbazone derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govnih.gov For instance, certain derivatives were found to trigger apoptosis in human cancer cell lines by causing depolarization of the mitochondrial membrane, which is a key event in the intrinsic apoptotic pathway. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis. nih.govmdpi.com

Furthermore, some semicarbazone derivatives have been observed to cause cell cycle arrest, a mechanism that halts cell division at specific checkpoints. nih.govnih.govmdpi.com For example, one study reported that an arylsemicarbazone derivative induced G1 phase arrest in HL-60 cells. nih.gov Another study on different semicarbazone derivatives showed that they caused an arrest in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govjst.go.jp The ability to induce cell cycle arrest prevents the proliferation of cancerous cells.

The table below summarizes findings on the modulation of cellular processes by various semicarbazone derivatives, providing a framework for the potential activities of this compound.

| Semicarbazone Derivative | Cell Line(s) | Observed Effect | Reference |

| Arylsemicarbazone 3c | HL-60 | Induces apoptosis via mitochondrial membrane depolarization; G1 phase cell cycle arrest. | nih.gov |

| Arylsemicarbazone 4a | HL-60 | Induces apoptosis via mitochondrial membrane depolarization; accumulation of abnormal postmitotic cells at G1 phase. | nih.gov |

| Phenyl-moiety semicarbazone 11q | HT-29 | Sub-G1 cell cycle arrest, indicative of apoptosis. | nih.govjst.go.jp |

| Phenyl-moiety semicarbazone 11s | HT-29 | Sub-G1 cell cycle arrest, indicative of apoptosis. | nih.govjst.go.jp |

| Selenosemicarbazone complexes | HeLa, MDA-MB-361, EA.hy 926 | Induction of apoptosis via activation of the mitochondrial pathway. | nih.gov |

Interactions with Biomolecules

The biological effects of a compound are also determined by its ability to bind to and interact with essential biomolecules like DNA and proteins.

DNA Binding Mechanisms (e.g., Intercalation)

The interaction of small molecules with DNA can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. One common mode of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov

A study investigating a series of hydrazide and semicarbazide (B1199961) derivatives found that they could bind to DNA, with an intercalative mode of binding being suggested. nih.govresearchgate.net Interestingly, this research noted that semicarbazide derivatives with aliphatic substituents demonstrated stronger DNA binding affinity compared to those with aromatic substituents. nih.govresearchgate.net Given that this compound possesses an aliphatic pinacolone moiety, it is plausible that it could also interact with DNA. The binding is thought to be stabilized by various non-covalent interactions. However, the precise mechanism and affinity of this compound for DNA require further investigation.

| Compound Class | Proposed Binding Mechanism | Key Finding | Reference |

| Semicarbazide derivatives | Intercalation | Aliphatic substituents showed better DNA binding than aromatic ones. | nih.govresearchgate.net |

| Acridine-thiosemicarbazone derivatives | Intercalation | High affinity for ctDNA base pairs with Kb values ranging from 1.74 × 104 to 1.0 × 106 M−1. | nih.gov |

Protein Binding Studies (e.g., BSA, Serum Proteins)

The binding of compounds to serum proteins, such as bovine serum albumin (BSA), is a critical determinant of their pharmacokinetic properties, including their distribution and availability to target tissues. nih.govresearchgate.net BSA is often used as a model protein for these studies due to its structural similarity to human serum albumin. nih.gov

The interaction between a compound and BSA can be studied using techniques like fluorescence spectroscopy. mdpi.comnih.govtbzmed.ac.ir The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon binding of a small molecule. mdpi.com The nature of this quenching can be static (formation of a ground-state complex) or dynamic (collisional quenching). nih.gov

Studies on various small molecules and metal complexes, including those with semicarbazone-like ligands, have demonstrated their ability to bind to BSA with varying affinities. mdpi.comcumhuriyet.edu.trmdpi.com For instance, a Cu(II) complex with an aryl-semicarbazone derivative was shown to bind to BSA, suggesting that the semicarbazone scaffold can participate in protein interactions. mdpi.com The binding is often driven by hydrophobic interactions and hydrogen bonding. mdpi.comnih.gov While direct binding data for this compound is not available, its chemical structure suggests it could interact with the hydrophobic pockets of albumin. The binding constant (Kb) provides a measure of the affinity, with optimal values for drug transport typically in the range of 104 to 106 M−1. nih.gov

| Compound/Complex | Protein | Binding Constant (Kb or Ka) | Quenching Mechanism | Reference |

| Methyl benzoate (B1203000) derivatives | BSA | ~104 M−1 | Static | mdpi.com |

| Cephalexin | BSA | - | Static | tbzmed.ac.ir |

| Zn(HMAT)2 (Thiosemicarbazone-derivated) | BSA | 2 x 107 M−1 | Static | cumhuriyet.edu.tr |

| Molybdenum(II) carbonyl complex | BSA | - | Dynamic | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activity

Antioxidants are compounds that can neutralize harmful free radicals, which are highly reactive species that can cause cellular damage through oxidative stress. mdpi.com The ability of a compound to scavenge free radicals is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsdronline.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net

The antioxidant mechanism of many compounds, including those with phenolic or semicarbazone structures, often involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. nih.govnih.gov In the DPPH assay, the reduction of the stable DPPH radical is observed as a color change, and the antioxidant activity can be quantified by measuring the decrease in absorbance at a specific wavelength. ijpsdronline.comresearchgate.net The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Several studies have reported the antioxidant activity of various semicarbazone derivatives. ijpsdronline.comresearchgate.netarxiv.org For example, a series of chalcone (B49325) semicarbazones were found to be potent antioxidants in the DPPH assay. ijpsdronline.com The antioxidant potential can be influenced by the substituents on the semicarbazone molecule. nih.gov Electron-donating groups can enhance the radical-scavenging activity. nih.gov While specific data for this compound is not available, the presence of the semicarbazone moiety suggests it may possess antioxidant properties.

| Compound Class | Assay | Key Finding | Reference |

| Chalcone semicarbazones | DPPH | Potent antioxidant activity observed. | ijpsdronline.comresearchgate.net |

| Benzophenone semicarbazones | DPPH | Seven derivatives identified as potential free radical scavengers. | arxiv.org |

| Camphene-based thiosemicarbazones | DPPH | All compounds exhibited pronounced activity towards DPPH radical. | nih.gov |

Analytical Applications of Pinacolone Semicarbazone

Use in Qualitative Analysis of Carbonyl Compounds

Semicarbazones have long been employed in the qualitative analysis of carbonyl compounds, specifically aldehydes and ketones. sathyabama.ac.in The reaction between a carbonyl compound and a semicarbazide (B1199961) reagent provides a reliable method for identifying unknown substances. sathyabama.ac.inmonad.edu.in This application is centered on the principle that aldehydes and ketones react with semicarbazide hydrochloride in the presence of a weak base, such as sodium acetate, to form solid, crystalline derivatives known as semicarbazones. monad.edu.in

The primary advantage of converting a liquid aldehyde or ketone into its semicarbazone derivative is the formation of a solid product with a distinct and sharp melting point. monad.edu.in This physical property is crucial for characterization. By comparing the experimentally determined melting point of the newly formed semicarbazone with known literature values, the original carbonyl compound can be identified. monad.edu.in

For instance, the presence of pinacolone (B1678379) (a ketone) in a sample can be confirmed by reacting it with semicarbazide. The resulting pinacolone semicarbazone precipitate can be isolated, purified, and its melting point measured. This process serves as a definitive test for the carbonyl functional group within the parent molecule. ncert.nic.in The formation of yellow, orange, or red crystalline derivatives is a common indicator in such tests. ncert.nic.in This technique is a cornerstone of classical organic qualitative analysis, providing a straightforward and effective means of identifying carbonyl-containing molecules. sathyabama.ac.infirsthope.co.in

Spectrophotometric Determination of Metal Ions

The semicarbazone moiety contains nitrogen and oxygen donor atoms, which enable it to act as a chelating ligand, forming stable complexes with various metal ions. sathyabama.ac.in This property is exploited for the spectrophotometric analysis of metals. sathyabama.ac.inrasayanjournal.co.in When a semicarbazone solution is mixed with a sample containing specific metal ions, a colored complex is formed. The intensity of this color is directly proportional to the concentration of the metal ion, which can be quantified by measuring its absorbance at a specific wavelength (λmax) using a spectrophotometer. rasayanjournal.co.intuiasi.ro

While direct studies on this compound are not extensively detailed in the provided results, the analytical utility of closely related (thio)semicarbazones demonstrates the principle. These compounds are effective spectrophotometric reagents for the determination of transition metal ions like copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)). rasayanjournal.co.intuiasi.ro For example, 5-bromosalicylaldehyde (B98134) thiosemicarbazone forms colored complexes with Cu(II) and Co(II), allowing for their simultaneous determination. rasayanjournal.co.in The analytical characteristics for the determination of various metal ions using similar chelating agents are summarized below.

| Metal Ion | Reagent | Max Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (M) | Reference |

|---|---|---|---|---|---|

| Cu(II) | 5-bromosalicylaldehyde thiosemicarbazone | 378 nm | 1.09 x 10⁴ | 4.0 x 10⁻⁶ - 9.6 x 10⁻⁶ | rasayanjournal.co.in |

| Co(II) | 5-bromosalicylaldehyde thiosemicarbazone | 381 nm | 1.42 x 10⁴ | 8.0 x 10⁻⁶ - 8.0 x 10⁻⁵ | rasayanjournal.co.in |

| Cu(II) | Rubeanic Acid | 380 nm | Not Specified | Not Specified | tuiasi.ro |

| Co(II) | Rubeanic Acid | 480 nm | Not Specified | Not Specified | tuiasi.ro |

| Ni(II) | Rubeanic Acid | 590 nm | Not Specified | Not Specified | tuiasi.ro |

This method allows for the determination of metal ions in various samples, including water, with acceptable detection limits. tuiasi.ro

Role as a Derivative for Characterization and Purification in Organic Synthesis

Beyond simple identification, the formation of semicarbazone derivatives plays a vital role in the characterization and purification of carbonyl compounds during organic synthesis. ncert.nic.inresearchgate.net When an aldehyde or ketone is present in a complex mixture, converting it to its semicarbazone derivative facilitates its separation. ncert.nic.in

The process leverages the change in physical properties upon derivatization. Semicarbazones are typically solid, crystalline compounds that are less soluble than their parent carbonyl compounds in common organic solvents. This allows for their isolation from liquid reaction mixtures or dissolved impurities through filtration. monad.edu.in Once isolated, the crude semicarbazone can be further purified by recrystallization to achieve a high degree of purity.